Cas no 1824314-61-5 (1,3-Dimethyl-3-azetidinecarboxylic acid)

1,3-Dimethyl-3-azetidinecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,3-Dimethyl-3-azetidinecarboxylic acid
- 1,3-Dimethyl-azetidine-3-carboxylic acid
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- MDL: MFCD22397216
- インチ: 1S/C6H11NO2/c1-6(5(8)9)3-7(2)4-6/h3-4H2,1-2H3,(H,8,9)
- InChIKey: FHIZSKPQPANGEV-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C)CN(C)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 138
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): -2.4
1,3-Dimethyl-3-azetidinecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1123907-500mg |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123907-1g |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 95% | 1g |
$1545 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123907-5g |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 95% | 5g |
$5465 | 2024-07-28 | |
Enamine | EN300-622278-1.0g |
1,3-dimethylazetidine-3-carboxylic acid |
1824314-61-5 | 1g |
$0.0 | 2023-06-07 | ||
eNovation Chemicals LLC | Y1123907-5g |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 95% | 5g |
$5465 | 2025-02-27 | |
eNovation Chemicals LLC | Y1123907-1g |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 95% | 1g |
$1545 | 2025-02-27 | |
eNovation Chemicals LLC | Y1123907-250mg |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 97% | 250mg |
$530 | 2022-10-24 | |
eNovation Chemicals LLC | Y1123907-5g |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 95% | 5g |
$5465 | 2025-02-27 | |
eNovation Chemicals LLC | Y1123907-1g |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 95% | 1g |
$1545 | 2025-02-27 | |
eNovation Chemicals LLC | Y1123907-500mg |
1,3-Dimethyl-azetidine-3-carboxylic acid |
1824314-61-5 | 95% | 500mg |
$940 | 2025-02-27 |
1,3-Dimethyl-3-azetidinecarboxylic acid 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
1,3-Dimethyl-3-azetidinecarboxylic acidに関する追加情報
1,3-Dimethyl-3-azetidinecarboxylic Acid (CAS 1824314-61-5): Properties, Applications, and Market Insights
1,3-Dimethyl-3-azetidinecarboxylic acid (CAS 1824314-61-5) is a specialized heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This azetidine derivative features a unique four-membered ring structure with both carboxylic acid and dimethyl functional groups, making it a valuable building block in modern synthetic chemistry.
The growing demand for small molecule drug candidates and bioactive intermediates has propelled interest in 1,3-dimethyl-3-azetidinecarboxylic acid. Researchers particularly value its constrained ring geometry which can enhance binding affinity and metabolic stability in drug development. Recent studies suggest potential applications in developing neurological therapeutics and anti-inflammatory agents, aligning with current pharmaceutical trends toward targeted therapies.
From a chemical perspective, 1,3-dimethyl-3-azetidinecarboxylic acid demonstrates interesting properties due to its strained ring system. The four-membered azetidine ring creates significant angle strain, while the carboxylic acid group provides an excellent handle for further derivatization. These characteristics make it particularly useful in medicinal chemistry where researchers are exploring its potential as a bioisostere for more conventional cyclic amines.
The synthesis of CAS 1824314-61-5 typically involves multi-step organic transformations, with recent literature focusing on more efficient catalytic methods. Current research explores asymmetric synthesis routes to access enantiomerically pure forms, which are increasingly important in drug development due to stricter regulatory requirements for chiral pharmaceuticals.
In the context of green chemistry trends, there's growing interest in developing sustainable production methods for 1,3-dimethyl-3-azetidinecarboxylic acid. Researchers are investigating catalytic cyclization approaches and biocatalytic methods to reduce environmental impact while maintaining high yields and purity – addressing both industrial needs and environmental concerns.
The commercial landscape for 1,3-dimethyl-3-azetidinecarboxylic acid reflects its niche but growing importance. While still considered a specialty chemical, market analysts note increasing procurement by pharmaceutical research organizations and contract development manufacturers. The compound's price point and availability vary significantly based on purity requirements and order quantities, with custom synthesis options becoming more prevalent.
Analytical characterization of CAS 1824314-61-5 typically involves advanced techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are crucial for quality control, especially when the compound is intended for pharmaceutical applications where strict purity standards apply.
From a regulatory standpoint, 1,3-dimethyl-3-azetidinecarboxylic acid currently falls under general chemical regulations in most jurisdictions. However, researchers and manufacturers should monitor evolving chemical regulations, particularly concerning pharmaceutical intermediates and new chemical entities, as regulatory frameworks continue to develop globally.
The future outlook for 1,3-dimethyl-3-azetidinecarboxylic acid appears promising, with potential expansion into new therapeutic areas and material science applications. Its unique structural features continue to attract attention from researchers exploring novel drug scaffolds and functional materials, suggesting sustained relevance in chemical innovation.
For researchers working with CAS 1824314-61-5, proper handling and storage recommendations include protection from moisture and storage under inert atmosphere when appropriate. While not classified as highly hazardous, standard laboratory precautions for handling organic compounds should be observed during experimental work.
The scientific literature regarding 1,3-dimethyl-3-azetidinecarboxylic acid continues to grow, with recent publications exploring its use in peptide mimetics and conformationally restricted analogs of bioactive molecules. These developments align with current drug discovery trends favoring compounds that can improve pharmacological profiles through structural constraint.
In the broader context of heterocyclic chemistry, azetidine derivatives like 1,3-dimethyl-3-azetidinecarboxylic acid represent an important class of compounds bridging traditional organic chemistry and modern drug discovery. Their study contributes to fundamental understanding of ring strain effects and structure-activity relationships in medicinal chemistry.
As the chemical industry continues to evolve toward more specialized and sophisticated compounds, 1,3-dimethyl-3-azetidinecarboxylic acid exemplifies the type of high-value intermediate that supports innovation across multiple scientific disciplines. Its ongoing investigation reflects the dynamic nature of modern chemical research and development.
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